N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20-8-6-14-5-7-16(11-18(14)20)26-13-21(25)22-10-9-15-12-23-19-4-2-1-3-17(15)19/h1-5,7,11-12,23H,6,8-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTZKMOQFKZKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Linking the Indole to the Indanone: The indole derivative is then reacted with an appropriate indanone derivative. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks the carbonyl carbon of the indanone.
Formation of the Acetamide Bridge: The final step involves the formation of the acetamide bridge, which can be done by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indanone moiety, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide nitrogen or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with indole and indanone moieties are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, which could be relevant for this compound as well.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as additives in various formulations due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indanone moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Lipophilic Chains: Long alkyl chains (e.g., octyloxy in Compound 12) increase membrane permeability, critical for antioxidant activity in lipid-rich environments . Oxygen-Containing Moieties: The 3-oxo-inden group in the target compound may enhance hydrogen-bonding interactions with polar residues in target proteins, similar to benzo[d][1,3]dioxol-5-yloxy in KCH-1521 .
Synthetic Strategies :
- Amide bond formation is a common approach, as seen in the coupling of flurbiprofen with tryptamine and the use of oxalyl chloride for intermediate activation .
- Chiral centers (e.g., in (S)-(-)-N-(1-phenylethyl)acetamide derivatives) are introduced via enantioselective synthesis or resolution .
Non-azole indole derivatives (e.g., protozoan CYP51 inhibitors) highlight the scaffold’s versatility in targeting diverse enzymes .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Derivative : The indole moiety is synthesized through cyclization reactions involving appropriate precursors such as tryptophan derivatives.
- Acetylation : The indole is then subjected to acetylation to introduce the acetamide functionality.
- Coupling with Indenone : The final step involves coupling the indole derivative with a 3-oxo-2,3-dihydro-1H-inden moiety to form the target compound.
Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Induction of apoptosis via caspase activation |
| MCF7 | 12.50 | Cell cycle arrest at S phase |
| A549 | 26.00 | Induction of autophagy without apoptosis |
The compound exhibits a dose-dependent increase in caspase activity, particularly caspase-8, indicating its potential to induce apoptosis through extrinsic pathways . Research has demonstrated that it can significantly inhibit cell proliferation and induce cell death in HepG2 cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models:
| Inflammatory Model | Effect Observed |
|---|---|
| LPS-induced model | Decreased TNF-alpha and IL-6 levels |
| Carrageenan-induced model | Reduced paw edema in rats |
These findings suggest that the compound may exert its anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .
The biological activity of N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetamide can be attributed to several mechanisms:
- Caspase Activation : The compound activates caspases (particularly caspase 8), leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest in the S phase, preventing cancer cell proliferation.
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have investigated the efficacy of this compound in vitro and in vivo:
- Study on HepG2 Cells : A study demonstrated that treatment with N-(2-(1H-indol-3-yl)ethyl)-2((3-oxo - 2, 3-dihydro - 1H - inden - 5 - yl) oxy) acetamide resulted in significant apoptosis in HepG2 cells with an IC50 value of approximately 10.56 µM .
- Inflammation Model in Rats : In a carrageenan-induced paw edema model, administration of the compound led to a significant reduction in inflammation compared to control groups .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions. The indole moiety is prepared via condensation of substituted indole precursors, followed by coupling with the indenone fragment using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres. Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and purification via column chromatography. Reaction temperatures (0–25°C) and solvent polarity (e.g., DMF for polar intermediates) significantly affect yields .
- Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole synthesis | Pd-catalyzed cross-coupling, 80°C, 12h | 45–60 |
| Acetamide coupling | EDC/HOBt, DCM, RT, 24h | 70–85 |
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodology :
- NMR : - and -NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, indenone carbonyl at δ 190–200 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- HRMS : Confirms molecular formula (e.g., [M+H] with <5 ppm error) .
- X-ray crystallography : Single-crystal diffraction refined via SHELXL (SHELX suite) resolves stereochemistry and hydrogen bonding. SHELXTL (Bruker AXS) interfaces streamline refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different cell models?
- Methodology : Discrepancies (e.g., IL-8 suppression in THP-1 vs. no effect in PBMCs) require:
- Assay standardization : Uniform cell passage numbers, serum-free media, and timepoints (e.g., 24h vs. 48h incubations).
- Dose-response validation : EC calculations across 3+ replicates to assess reproducibility .
- Mechanistic profiling : Compare target engagement (e.g., Bcl-2/Mcl-1 inhibition via fluorescence polarization) to rule off-target effects .
Q. How do modifications to the indole or indenone moieties affect binding affinity to therapeutic targets like Bcl-2/Mcl-1?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., halogen, methoxy) at indole C-5 or indenone C-3.
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify K values. For example, 4-chloro substitution on indole improves Mcl-1 affinity by 10-fold .
Q. What experimental and computational approaches validate the compound’s mechanism of action in CYP51 inhibition?
- Methodology :
- Enzymatic assays : Measure IC against recombinant CYP51 (Trypanosoma cruzi) using CO-binding spectra .
- Metabolite profiling : LC-MS detects ergosterol depletion in parasites.
- Free-energy perturbation (FEP) : Predicts resistance mutations (e.g., Y145F in CYP51) that reduce inhibitor binding .
Data Contradiction Analysis
Q. How can conflicting cytotoxicity data between 2D vs. 3D cancer models be reconciled?
- Analysis : Lower efficacy in 3D spheroids often results from poor penetration. Validate via:
- Mass spectrometry imaging : Quantify intracellular compound levels.
- Hypoxia markers : HIF-1α staining to assess microenvironment effects .
Structural Optimization
Q. What crystallographic parameters are critical for refining the compound’s structure with SHELXL?
- Parameters :
- Disorder modeling : Split positions for flexible side chains (e.g., indol-3-yl ethyl group).
- Hydrogen placement : DFIX restraints for NH and OH groups.
- R-factors : Aim for R < 0.05 and wR < 0.15 using high-resolution (<1.0 Å) data .
Biological Activity Profiling
Q. What in vitro models best predict in vivo efficacy for this compound’s anticancer activity?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
